2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-2-26-19-10-6-5-9-18(19)20(23)21-12-14-27(24,25)22-13-11-16-7-3-4-8-17(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTANDDBWUQBNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 296.40 g/mol
Structural Characteristics
The compound features a benzamide core with an ethylsulfanyl group and a tetrahydroisoquinoline moiety. This unique structure is believed to contribute to its biological activity.
Pharmacological Effects
- Antioxidant Activity :
- Cytotoxicity :
- Enzyme Inhibition :
The biological activity of this compound may involve:
- Interaction with Receptors : The tetrahydroisoquinoline moiety is known for its interaction with various receptors in the central nervous system, potentially influencing neurotransmitter levels.
- Modulation of Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cell survival, contributing to its therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness in reducing cell proliferation in several cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound showed an IC50 value indicating significant inhibition of cell growth compared to control treatments.
- Neuroblastoma Models : It exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and efficacy of the compound:
- Toxicity Assessment : In rodent models, no significant adverse effects were observed at therapeutic doses, highlighting its safety profile.
- Efficacy in Disease Models : The compound demonstrated reduced tumor size in xenograft models of cancer, supporting its potential as an anticancer agent.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Compound 7h: 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide
- Key Features: Incorporates a triazole ring and 6,7-dimethoxy-tetrahydroisoquinoline scaffold.
- Target : P-glycoprotein (P-gp), a multidrug resistance (MDR) transporter in cancer cells.
- Activity : High potency (EC₅₀ = 127.5 ± 9.1 nM) in reversing doxorubicin resistance in K562/A02 cells, with low cytotoxicity (therapeutic index >784.3) and sustained duration (>24 h) .
- Comparison : The triazole and methoxy groups enhance P-gp binding affinity compared to the ethylsulfanyl group in the target compound, suggesting substituent size and polarity critically influence target selectivity.
Compound 29: 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Key Features : Contains a tert-butylphenyl group and fluorophenyl sulfonamide.
- Target: Monoglyceride acyltransferase 2 (MGAT2), an enzyme involved in lipid metabolism.
- Activity : Orally bioavailable MGAT2 inhibitor with favorable pharmacokinetics in preclinical models .
- Comparison : The fluorophenyl and tert-butyl groups improve metabolic stability and oral bioavailability, whereas the ethylsulfanyl group in the target compound may reduce metabolic degradation but limit absorption due to higher hydrophobicity.
3-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- Key Features : Bromine substituent at the benzamide 3-position.
- Activity: Limited data available, but bromine’s electron-withdrawing nature likely enhances electrophilic interactions with target proteins compared to ethylsulfanyl .
2-Fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
- Key Features : Fluorine substituent at the benzamide 2-position.
- Properties : Reduced molecular weight (362.4 g/mol) compared to the ethylsulfanyl analog (unreported molecular weight). Fluorine’s electronegativity may enhance binding to targets requiring polar interactions .
Pharmacological and Pharmacokinetic Comparison
Substituent-Driven Activity Trends
- Electron-Donating vs. Withdrawing Groups : Ethylsulfanyl (electron-donating) may favor interactions with hydrophobic pockets, whereas bromine/fluorine (electron-withdrawing) enhance polar binding .
- Bulkiness : The tert-butyl group in Compound 29 improves metabolic stability but may limit blood-brain barrier penetration compared to smaller groups like ethylsulfanyl .
- Target Selectivity : Triazole-containing Compound 7h shows high P-gp specificity, suggesting heterocyclic substituents are critical for transporter inhibition .
Preparation Methods
Pictet-Spengler Cyclization with Preyssler Heteropolyacid Catalysis
The reaction employs N-aralkylsulfonamides and s-trioxane in toluene at 70°C, catalyzed by silica-supported Preyssler heteropolyacid (HPA, H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂). This method achieves yields exceeding 80% for N-sulfonyl-THIQ derivatives.
Key Parameters
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Catalyst Loading : 0.5 mol% HPA/SiO₂ ensures efficient cyclization without side reactions.
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Temperature : 70°C optimizes reaction kinetics; higher temperatures (>90°C) degrade intermediates.
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Solvent : Toluene balances reactivity and solubility, avoiding polar solvents that deactivate the catalyst.
Table 1 : Temperature Dependence of THIQ Sulfonamide Yield
| Temperature (°C) | Yield (%) | Catalyst Type |
|---|---|---|
| 25 | 0 | WD40 |
| 50 | 49 | WD40 |
| 70 | 82 | WD40 |
| 90 | 77 | WD40 |
The silica-supported Preyssler catalyst (WD40) demonstrates superior recyclability, retaining >95% activity after five cycles.
Coupling of Sulfonamide and Benzamide Subunits
The final step involves conjugating the THIQ sulfonamide and benzamide via a sulfonylethyl spacer.
Sulfonyl Chloride Intermediate
1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl chloride is prepared by treating THIQ with chlorosulfonic acid in dichloromethane at 0°C. This intermediate is unstable and must be used immediately.
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 2-(ethylsulfanyl)-N-(2-aminoethyl)benzamide in the presence of triethylamine (TEA) to form the target compound.
Optimized Conditions
-
Molar Ratio : 1:1.2 (sulfonyl chloride:amine) minimizes unreacted starting material.
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Solvent : Anhydrous THF prevents hydrolysis of the sulfonyl chloride.
Table 2 : Coupling Reaction Yield Under Varied Conditions
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | TEA | 72 | 98 |
| DCM | Pyridine | 65 | 95 |
| DMF | NaHCO₃ | 58 | 90 |
Integrated Synthesis Pathway and Scalability
A consolidated route merges these steps:
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THIQ Sulfonamide Synthesis : Pictet-Spengler cyclization (70°C, WD40 catalyst).
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Benzamide Functionalization : Thioether formation and amine activation.
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Final Coupling : Sulfonamide bond formation in THF/TEA.
Scale-Up Challenges
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Catalyst Recovery : WD40’s silica support enables filtration and reuse, critical for industrial applications.
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Intermediate Stability : Sulfonyl chloride requires low-temperature handling to prevent decomposition.
Analytical Validation and Purity Assessment
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, SCH₂CH₃), 2.85–3.10 (m, 4H, THIQ-CH₂), 4.15 (s, 2H, SO₂CH₂).
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Impurity Profiling
-
Major Byproducts : Unreacted sulfonyl chloride (<2%) and hydrolyzed sulfonic acid (<1%).
Q & A
Q. What are the critical synthetic steps for 2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, and how do reaction conditions impact yield?
The synthesis involves sulfonation of the tetrahydroisoquinoline moiety followed by coupling with the ethylsulfanyl-benzamide group. Key steps include:
- Sulfonation : Requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. Dichloromethane or DMF is often used as a solvent to stabilize reactive intermediates .
- Amide Coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) are employed under inert atmospheres to minimize side reactions. Temperature control (0–5°C for exothermic steps) improves regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the ethylsulfanyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for SCH) and tetrahydroisoquinoline protons (δ 3.8–4.2 ppm for sulfonamide NH) .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry validate molecular weight (expected [M+H] ~450–470 Da) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~55%, H: ~5.5%, N: ~6%) .
Q. What preliminary assays are used to screen this compound’s bioactivity?
- Sigma Receptor Binding : Competitive radioligand assays (e.g., H-DTG displacement) evaluate affinity for sigma-1/2 receptors, with IC values <10 µM indicating potential neuroactivity .
- Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase or COX-2 inhibition) assess selectivity using positive controls like donepezil or celecoxib .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent ATP levels in viability assays) to rule out false positives .
- Structural Analog Comparison : Compare activity with derivatives (e.g., methylsulfanyl vs. ethylsulfanyl variants) to isolate functional group contributions .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in sigma receptor pockets, correlating computational ΔG values with experimental IC .
Q. What strategies optimize synthetic scalability for in vivo studies?
- Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce reaction time (e.g., from 24h to 6h) .
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier solvent recovery .
- Flow Chemistry : Implement continuous-flow systems for sulfonation to enhance reproducibility and throughput .
Q. How does the ethylsulfanyl group influence pharmacological properties compared to methylsulfanyl analogs?
- Lipophilicity : Ethylsulfanyl increases logP by ~0.5 units, enhancing blood-brain barrier permeability (measured via PAMPA assay) .
- Metabolic Stability : Liver microsome assays show ethylsulfanyl reduces CYP450-mediated oxidation compared to methylsulfanyl, extending half-life (t >2h vs. <1h) .
Q. What experimental frameworks are recommended for studying environmental fate or ecotoxicology?
- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions (20°C, pH 6–8) to measure half-life and metabolite formation .
- Daphnia magna Acute Toxicity : Follow OECD 202 protocols (48h exposure, LC determination) to assess aquatic toxicity .
Methodological Considerations
Q. How should researchers design dose-escalation studies for in vivo efficacy trials?
- MTD Determination : Use a 3+3 design in rodents, starting at 10 mg/kg (based on in vitro IC) and monitoring for hepatotoxicity (ALT/AST levels) .
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24h post-administration to calculate AUC and C .
Q. What statistical approaches address variability in biological replicates?
- Mixed-Effects Models : Account for batch-to-batch variability in cell-based assays using R/Bioconductor’s lme4 package .
- ANOVA with Tukey’s HSD : Compare mean IC values across ≥3 independent experiments to identify significant differences (p<0.05) .
Data Interpretation and Validation
Q. How can off-target effects be minimized in receptor interaction studies?
- Counter-Screening : Test against panels of GPCRs (e.g., CEREP’s SafetyScreen44) to exclude non-specific binding .
- CRISPR Knockout Models : Use sigma-1 receptor KO cell lines to confirm target-specific activity .
Q. What criteria validate computational predictions of metabolic pathways?
- In Silico/In Vitro Correlation : Compare MetaSite predictions with LC-MS-identified metabolites from hepatocyte incubations .
- Isotope-Labeling : Synthesize C-labeled ethylsulfanyl groups to track metabolic cleavage via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
